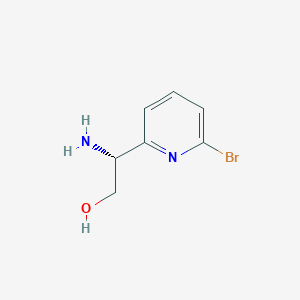
Diacetato(1,10-phenanthroline) palladium(II)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Diacetato(1,10-phenanthroline) palladium(II) is a coordination complex that features palladium(II) as the central metal ion coordinated to two acetate groups and one 1,10-phenanthroline ligand. This compound is known for its unique structural properties and its applications in various fields, including catalysis and materials science.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Diacetato(1,10-phenanthroline) palladium(II) typically involves the reaction of palladium acetate with 1,10-phenanthroline in an organic solvent such as acetone. The reaction is carried out at room temperature with magnetic stirring for about 30 minutes. The resulting solution is then filtered, and the 1,10-phenanthroline is added with continuous stirring. The mixture is allowed to crystallize over several days, resulting in the formation of fine crystalline precipitates .
Industrial Production Methods
While specific industrial production methods for Diacetato(1,10-phenanthroline) palladium(II) are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, solvent usage, and purification techniques to achieve higher yields and purity suitable for industrial applications.
Analyse Chemischer Reaktionen
Types of Reactions
Diacetato(1,10-phenanthroline) palladium(II) undergoes various chemical reactions, including:
Oxidation: The compound can participate in oxidative addition reactions, where the palladium(II) center is oxidized to palladium(IV).
Reduction: It can also undergo reductive elimination, where palladium(IV) is reduced back to palladium(II).
Substitution: Ligand exchange reactions are common, where the acetate or 1,10-phenanthroline ligands are replaced by other ligands.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation reactions and reducing agents like sodium borohydride for reduction reactions. Substitution reactions often require the presence of other ligands and may be facilitated by heating or the use of catalysts.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidative addition may result in the formation of palladium(IV) complexes, while reductive elimination typically regenerates the palladium(II) complex.
Wissenschaftliche Forschungsanwendungen
Diacetato(1,10-phenanthroline) palladium(II) has several scientific research applications:
Materials Science: The compound is used in the synthesis of advanced materials with specific electronic and optical properties.
Biological Studies:
Photochemistry: The compound exhibits metal-to-ligand charge transfer (MLCT) excited states, making it useful in photochemical and photophysical studies.
Wirkmechanismus
The mechanism of action of Diacetato(1,10-phenanthroline) palladium(II) involves its ability to coordinate with various substrates through its palladium center. This coordination facilitates various catalytic processes, including oxidative addition and reductive elimination. The 1,10-phenanthroline ligand stabilizes the palladium center and enhances its reactivity by providing a rigid and planar coordination environment .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Diacetato(2,2’-bipyridine) palladium(II): Similar to Diacetato(1,10-phenanthroline) palladium(II) but uses 2,2’-bipyridine as the ligand.
Diacetato(4,7-diphenyl-1,10-phenanthroline) palladium(II): Uses a substituted phenanthroline ligand for different electronic properties.
Uniqueness
Diacetato(1,10-phenanthroline) palladium(II) is unique due to its specific ligand environment provided by 1,10-phenanthroline, which offers distinct electronic and steric properties. This uniqueness makes it particularly effective in certain catalytic and photochemical applications compared to its analogs .
Eigenschaften
Molekularformel |
C16H14N2O4Pd |
|---|---|
Molekulargewicht |
404.7 g/mol |
IUPAC-Name |
palladium(2+);1,10-phenanthroline;diacetate |
InChI |
InChI=1S/C12H8N2.2C2H4O2.Pd/c1-3-9-5-6-10-4-2-8-14-12(10)11(9)13-7-1;2*1-2(3)4;/h1-8H;2*1H3,(H,3,4);/q;;;+2/p-2 |
InChI-Schlüssel |
RRXCMPDQDGPAJQ-UHFFFAOYSA-L |
Kanonische SMILES |
CC(=O)[O-].CC(=O)[O-].C1=CC2=C(C3=C(C=CC=N3)C=C2)N=C1.[Pd+2] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


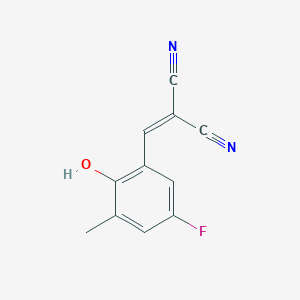
![2-[5-[(4-Hydroxy-2-sulfanyl-1,3-thiazolidin-5-yl)methyl]-2,5-dihydrofuran-2-yl]benzoic acid](/img/structure/B13137843.png)
![(2s)-2-[(Fluoren-9-ylmethoxy)carbonylamino]-n-[4-(hydroxymethyl)phenyl]-4-methylpentanamide](/img/structure/B13137847.png)
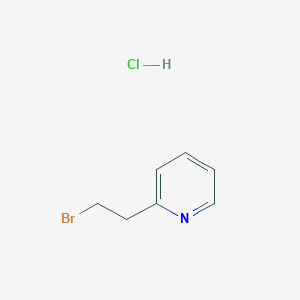
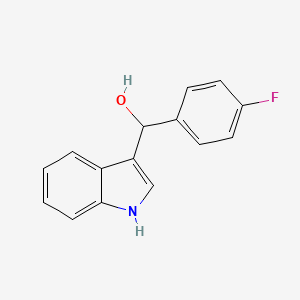
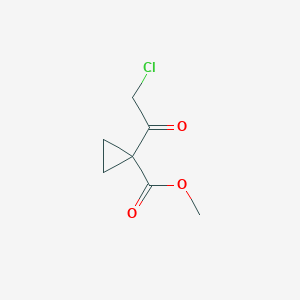

![(2Z)-2-[(2E)-2-[2-chloro-3-[(E)-2-(1,1-dimethyl-3-propylbenzo[e]indol-3-ium-2-yl)ethenyl]cyclohex-2-en-1-ylidene]ethylidene]-1,1-dimethyl-3-propylbenzo[e]indole;iodide](/img/structure/B13137882.png)
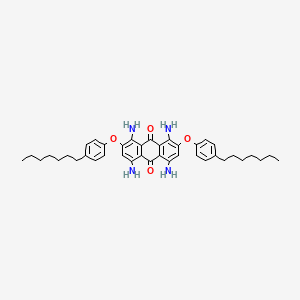
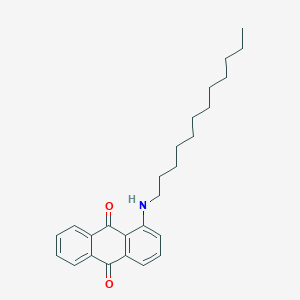
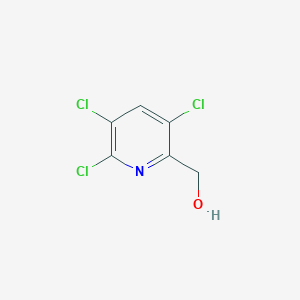
![4-Hydroxy-3-(3'-hydroxy-[1,1'-biphenyl]-4-yl)-6-oxo-6,7-dihydrothieno[2,3-b]pyridine-5-carbonitrile](/img/structure/B13137919.png)
